(3-Propionyl-indol-1-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

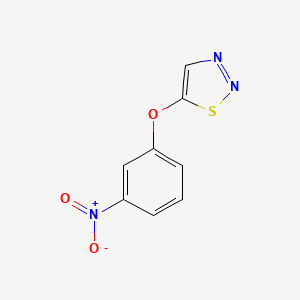

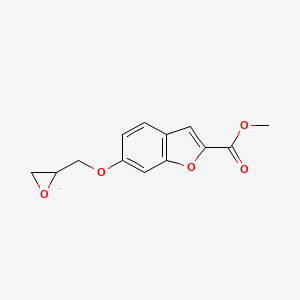

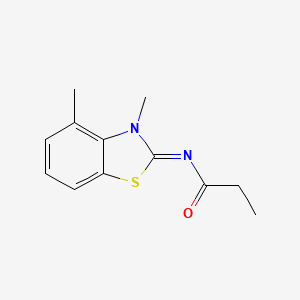

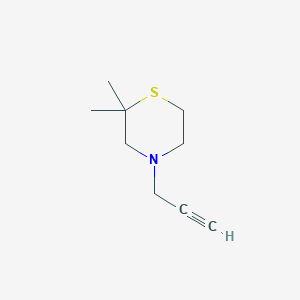

“(3-Propionyl-indol-1-yl)-acetic acid” is a chemical compound with the CAS Number: 713084-20-9 . It has a molecular weight of 231.25 and its IUPAC name is (3-propionyl-1H-indol-1-yl)acetic acid .

Molecular Structure Analysis

The molecular formula of “(3-Propionyl-indol-1-yl)-acetic acid” is C13H13NO3 . The InChI Code is 1S/C13H13NO3/c1-2-12(15)10-7-14(8-13(16)17)11-6-4-3-5-9(10)11/h3-7H,2,8H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis

“(3-Propionyl-indol-1-yl)-acetic acid” has a molecular weight of 231.25 . More specific physical and chemical properties were not available in the retrieved data.Applications De Recherche Scientifique

Bacterial Catabolism and Biotechnological Applications

Bacterial catabolism of indole-3-acetic acid (IAA), a molecule chemically related to (3-Propionyl-indol-1-yl)-acetic acid, has been extensively studied, revealing its presence across various environments and its biological function in several organisms, notably as a growth hormone in plants. Research highlights two gene clusters in bacteria responsible for the aerobic and anaerobic degradation of IAA, offering insights into the bacterial exploitation of IAA as a carbon, nitrogen, and energy source, and its potential interference with IAA-dependent processes in other organisms. These findings pave the way for biotechnological applications, such as the use of IAA-destroying bacteria to manage pathologies related to IAA excess in both plants and humans (Laird, Flores, & Leveau, 2020).

Plant Hormone Auxin and Stress Response

The role of the plant hormone auxin, specifically indole-3-acetic acid (IAA), in coordinating key processes in plant development and adaptive growth, including responses to osmotic stresses, is significant. Research has shown that osmotic stress modulates auxin responses by affecting its biosynthesis, transport, perception, and inactivation/conjugation, thereby coordinating growth and development under stress conditions. This modulation supports physiological and developmental mechanisms such as stomata aperture and lateral root positioning, highlighting the intricate relationship between auxin signaling and plant stress adaptation (Naser & Shani, 2016).

Reactive Extraction of Carboxylic Acids

The reactive extraction of carboxylic acids using organic solvents and supercritical fluids, including those structurally related to (3-Propionyl-indol-1-yl)-acetic acid, has been reviewed for its efficiency and environmental benefits. Supercritical CO2, in particular, is highlighted for its non-toxic, non-flammable, and environmentally benign characteristics, making it an efficient method for the separation of carboxylic acids from aqueous solutions. This process promises higher yield, simplicity, and competitiveness for industrial applications, marking an important development in the field of separation technology (Djas & Henczka, 2018).

Wastewater Disinfection with Peracetic Acid

The use of peracetic acid, a compound related to (3-Propionyl-indol-1-yl)-acetic acid, for wastewater disinfection has been gaining attention due to its broad spectrum of antimicrobial activity. Its advantages include ease of treatment implementation, effectiveness in heterogeneous organic matter presence, absence of persistent toxic by-products, and minimal pH dependency. Despite its higher cost, peracetic acid presents a viable, environmentally friendly alternative for wastewater treatment, promising to be cost-competitive with traditional disinfectants if production scales up (Kitis, 2004).

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-propanoylindol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-12(15)10-7-14(8-13(16)17)11-6-4-3-5-9(10)11/h3-7H,2,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMLOIAYSUBGRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Propionyl-indol-1-yl)-acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

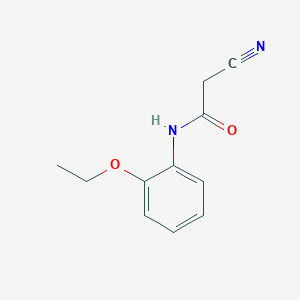

![3-[(3-chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2941414.png)

![N-(3,5-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2941422.png)